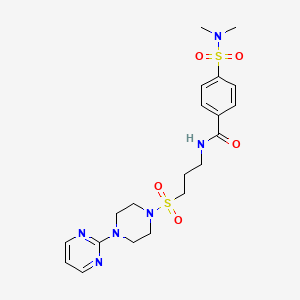

4-((1-(4-氟苯基)-1H-四唑-5-基)甲基)-N-苯乙基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

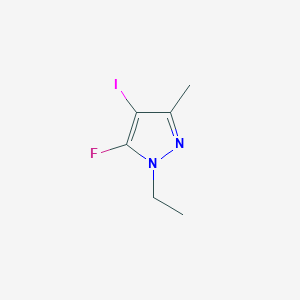

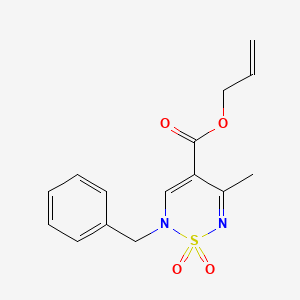

The compound "4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The presence of a tetrazole ring, a fluorophenyl group, and a piperazine moiety suggests that this compound could be designed for pharmacological purposes, possibly targeting specific receptors or enzymes within biological systems. The fluorine atom's presence often indicates an attempt to modulate the compound's physicochemical properties, such as metabolic stability or binding affinity .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simpler precursors. For instance, the synthesis of tetrazole derivatives often includes the cyclization of nitriles or the reaction of azides with nitriles. The fluorophenyl group could be introduced through a halogenation reaction or by coupling with a fluorinated building block. The piperazine carboxamide moiety might be formed through an amide coupling reaction, which is a common method for introducing amide bonds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. The tetrazole ring is a bioisostere for the carboxylate group and can form hydrogen bonds with biological targets. The fluorophenyl group can engage in hydrophobic interactions and potentially π-π stacking with aromatic amino acids in proteins. The piperazine ring is a flexible linker that can adopt various conformations, allowing the molecule to fit into different binding sites. The carboxamide group can also form hydrogen bonds, contributing to the binding affinity and specificity of the compound .

Chemical Reactions Analysis

Compounds with a tetrazole ring can participate in chemical reactions typical for heteroaromatic rings, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. The fluorine atom on the phenyl ring can influence the reactivity of the compound, making it more electrophilic and susceptible to nucleophilic aromatic substitution. The piperazine ring can undergo alkylation, acylation, or sulfonation, which can be used to further modify the compound's structure and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide" would likely include moderate solubility in polar organic solvents and possibly in water, depending on the pH. The presence of the tetrazole ring might confer acidic properties, while the piperazine ring could exhibit basic properties. The compound's lipophilicity could be modulated by the fluorophenyl group, affecting its ability to cross biological membranes. The stability of the compound under physiological conditions would be an important factor for its potential as a drug candidate .

科学研究应用

合成和表征

- 该化合物已被确定为新型化学合成研究的一部分。例如,McLaughlin 等人(2016 年)讨论了类似化合物的合成和表征,强调了在研究化学品中准确识别及其潜在错误标记的重要性 (McLaughlin 等人,2016)。

抗菌评价

- Talupur 等人(2021 年)的研究涉及合成和评估化合物,包括具有四唑成分的化合物,以了解其抗菌特性。这项研究反映了人们对利用此类化合物开发新型抗菌剂的广泛兴趣 (Talupur 等人,2021)。

在药物开发中的应用

- 该化合物的结构元素与药物研究相关。例如,Norris 和 Leeman(2008 年)探索了相关化合物在一名前抗哮喘候选药物的合成中的应用,证明了这些化合物在新治疗剂开发中的实用性 (Norris 和 Leeman,2008)。

生物活性的探索

- 对类似化合物的研究探索了它们的潜在生物活性。Wise 等人(1987 年)合成了一系列化合物,包括具有结构相似性的化合物,以评估它们作为抗精神病剂的潜力。这项研究标志着此类化合物神经精神药理学方面的探索 (Wise 等人,1987)。

晶体结构和非线性光学性质

- Liao 等人(2013 年)对含四唑化合物进行了一项研究,考察了它们的晶体结构和非线性光学性质,这可能与材料科学和光电学有关 (Liao 等人,2013)。

在癌症研究中的潜力

- Deady 等人(2005 年)研究了与该化合物相关的苯并[b][1,6]萘啶-(5H)酮的甲酰胺衍生物对癌细胞系的细胞毒活性,展示了其在肿瘤学研究中的相关性 (Deady 等人,2005)。

属性

IUPAC Name |

4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN7O/c22-18-6-8-19(9-7-18)29-20(24-25-26-29)16-27-12-14-28(15-13-27)21(30)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOVLENQYJECCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)

![2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol](/img/structure/B3006869.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006873.png)

![tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B3006875.png)